1-(4-Prop-2-ynylpiperazin-1-yl)ethanone
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Overview
Description
“1-(4-Prop-2-ynylpiperazin-1-yl)ethanone” is a compound that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The prop-2-ynyl group attached to the piperazine ring could potentially make this compound reactive, as alkynes are known to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a piperazine ring with a prop-2-ynyl group and an ethanone group attached. The presence of the alkyne group (prop-2-ynyl) and the carbonyl group (from ethanone) could have significant effects on the compound’s reactivity .Physical and Chemical Properties Analysis
Without specific data, I can only speculate on the properties of “this compound”. The presence of the polar carbonyl group could impart some degree of polarity to the molecule, affecting its solubility in different solvents. The alkyne group could potentially make the compound more reactive .Scientific Research Applications
Synthesis and Medicinal Chemistry
1-(4-Prop-2-ynylpiperazin-1-yl)ethanone, and related derivatives, are prominently involved in the field of medicinal chemistry, particularly in the synthesis of novel compounds with potential pharmacological properties. For instance, novel derivatives like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives have been synthesized and demonstrated potential as antimicrobial agents, showing potency comparable or even superior to conventional medications (Zaidi et al., 2021).
Advanced Synthetic Methods
The compound also plays a role in advanced synthetic methods. A study highlighted the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, starting from compounds structurally similar to this compound. These synthetic routes offer pathways to novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, indicating the compound's role in developing complex heterocyclic structures (Darweesh et al., 2016).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, derivatives of this compound have been explored for various applications. For instance, certain derivatives have been synthesized and characterized for their cytotoxic studies and binding interactions with human serum albumin, indicating potential for further biological applications (Govindhan et al., 2017).
Pharmacokinetics and Drug Metabolism
Understanding the metabolic pathways and pharmacokinetics of pharmaceutical compounds is crucial. A study on a potent kinesin spindle protein inhibitor structurally related to this compound revealed insights into the stereospecific reduction of the compound in human tissues, implicating specific enzymes responsible for its metabolic interconversion. This type of research is vital for drug development and safety assessment (Li et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “1-(4-Prop-2-ynylpiperazin-1-yl)ethanone” would likely depend on the results of initial studies investigating its properties and potential uses. If the compound exhibits promising activity in preliminary tests, it could be further optimized and studied in more detail .
Properties
IUPAC Name |
1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1H,4-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAFKLWCODTXIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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